molecular formula C21H29N3O2S B2790391 1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705340-27-7

1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2790391
CAS No.: 1705340-27-7
M. Wt: 387.54
InChI Key: VZHAHXICUUCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further functionalized with a 2-ethyl group and a 4-methoxy-1,4'-bipiperidine moiety connected via a carbonyl linker, suggesting potential as a key intermediate or a targeted bioactive agent. Researchers can leverage this compound in high-throughput screening campaigns, as a building block for the synthesis of novel chemical libraries, or as a tool compound for probing biological pathways. The benzothiazole nucleus is associated with various mechanisms of action, including enzyme inhibition and receptor modulation, making it a valuable structure for investigating new therapeutic targets . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in a controlled laboratory environment.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-3-20-22-18-5-4-15(14-19(18)27-20)21(25)24-10-6-16(7-11-24)23-12-8-17(26-2)9-13-23/h4-5,14,16-17H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAHXICUUCGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCC(CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bipiperidine and Carbonyl Substituents

1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine (BK79000)
  • Key Features : Replaces the benzothiazole group with a bromopyridine-carbonyl.
  • Molecular Weight : 382.2954 g/mol (C₁₇H₂₄BrN₃O₂) .
  • Bromine may enhance halogen bonding but reduce metabolic stability compared to the ethyl-benzothiazole. Similar 4-methoxy bipiperidine core suggests shared solubility profiles.
Irinotecan Hydrochloride-Related Compounds
  • Structure : 1,4'-bipiperidine-1'-carboxylate ester linked to a camptothecin derivative .
  • Key Differences: The camptothecin core (a quinoline alkaloid) confers topoisomerase I inhibition, absent in the target compound. The ester linkage in Irinotecan is prone to hydrolysis, whereas the benzothiazole-carbonyl in the target compound may offer greater stability. Molecular Weight: ~677.18 g/mol (trihydrate form), significantly larger than the target compound .
Pipamperone ([1,4'-Bipiperidine]-4'-carboxamide)
  • Structure : 4'-carboxamide substitution with a fluorophenyl-oxobutyl chain .
  • Comparison :
    • The carboxamide group enables hydrogen bonding, contrasting with the benzothiazole’s π-π interactions.
    • Pipamperone’s antipsychotic activity (via dopamine receptor antagonism) diverges from the target compound’s unexplored therapeutic niche.

Heterocyclic Analogues with Ethyl-Substituted Moieties

2-Ethyl-1,3-dimethylbenzene Derivatives
  • Structure : Simpler ethyl-substituted benzene rings .
  • Ethyl groups on benzene may mimic hydrophobic interactions but lack the heterocyclic diversity of benzothiazole.
Oxazolo[4,5-b]pyridine-Piperidine Hybrids
  • Example : 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine .
  • Comparison :
    • Oxazolo-pyridine vs. benzothiazole: The latter’s sulfur atom may enhance metal coordination or redox activity.
    • Both compounds utilize piperidine for conformational flexibility, but the target compound’s bipiperidine offers additional rotational freedom.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Potential Applications
Target Compound ~414.5* ~3.2 2-Ethyl-benzothiazole, 4-methoxy Undisclosed (likely oncology)
BK79000 382.30 ~2.8 5-Bromo-pyridine, 4-methoxy Chemical intermediate
Irinotecan Related Compound C 609.11 ~1.5 Camptothecin ester, bipiperidine Chemotherapy (topoisomerase I)
Pipamperone 426.52 ~2.1 Carboxamide, fluorophenyl Antipsychotic

*Estimated based on C₂₀H₂₇N₃O₂S.

Research Findings and Implications

  • Benzothiazole Advantage: The 2-ethyl-1,3-benzothiazole group in the target compound may enhance cytotoxicity compared to pyridine or oxazole analogues, as benzothiazoles are known for antitumor and antimicrobial activity .
  • Methoxy vs. Carboxamide : The 4-methoxy group likely improves blood-brain barrier penetration relative to Pipamperone’s carboxamide, which is polar and less lipid-soluble .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1'-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-4-methoxy-1,4'-bipiperidine, and how is purity validated?

  • Methodology :

  • Synthesis : Begin with coupling 2-ethyl-1,3-benzothiazole-6-carboxylic acid with 4-methoxy-1,4'-bipiperidine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Compare NMR (¹H/¹³C) spectral data with analogs (e.g., benzothiazole-piperidine derivatives) .

Q. What structural features influence the compound’s solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO/PBS mixtures. Quantify solubility via UV-Vis spectroscopy at λmax of the benzothiazole moiety (~320 nm) .
  • Stability Assessment : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–60°C). Monitor degradation products using LC-MS and assign structures via fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts in the synthesis?

  • Methodology :

  • Factor Screening : Use a fractional factorial design to evaluate critical variables (e.g., reaction temperature, equivalents of coupling agent, solvent polarity).
  • Response Surface Modeling : Apply central composite design (CCD) to identify optimal conditions. Validate predictions with confirmatory runs .
  • Byproduct Analysis : Characterize side products (e.g., unreacted starting materials, acylated impurities) via LC-MS and propose mechanistic pathways for their formation .

Q. What strategies resolve contradictions in biological activity data across different assay formats (e.g., enzyme vs. cell-based assays)?

  • Methodology :

  • Assay Optimization : Standardize cell membrane permeability using Caco-2 monolayers and assess efflux ratios (P-gp/BCRP involvement). Compare IC50 values in cell-free vs. cell-based systems .
  • Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation studies and LC-HRMS. Correlate metabolic stability (t1/2) with activity discrepancies .

Q. How can computational modeling guide SAR studies for improving target binding affinity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with potential targets (e.g., kinase domains, GPCRs). Prioritize modifications to the benzothiazole or bipiperidine moieties based on binding energy scores .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with substituted groups (e.g., methoxy vs. ethoxy) to predict potency enhancements .

Contradiction Analysis & Technical Challenges

Q. How to address inconsistent cytotoxicity results between 2D monolayer vs. 3D spheroid cancer models?

  • Methodology :

  • Penetration Studies : Use confocal microscopy with fluorescently labeled analogs to quantify compound diffusion in spheroids. Adjust dosing regimens based on penetration depth .
  • Hypoxia Mimicry : Compare activity under normoxic vs. hypoxic conditions (1% O2) to assess oxygen-dependent mechanism shifts .

Q. What experimental approaches validate the compound’s selectivity across structurally related off-target proteins?

  • Methodology :

  • Broad-Panel Screening : Test against a panel of 50+ kinases or receptors using competitive binding assays (e.g., TR-FRET). Use Kd values to calculate selectivity indices .
  • Cryo-EM/XRPD : Resolve co-crystal structures with primary vs. off-target proteins to identify key binding residue differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.